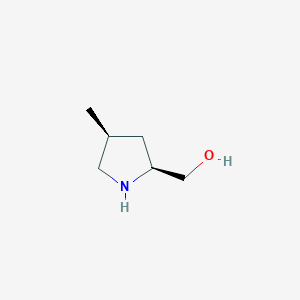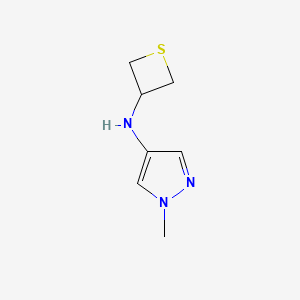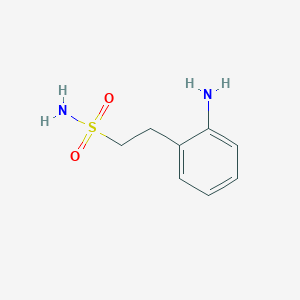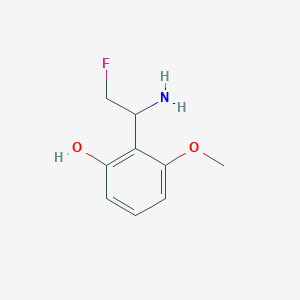
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2S,4S)-4-methylpyrrolidin-2-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-4-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its chiral nature allows for the investigation of stereospecific interactions with biological targets .
Medicine: Its ability to interact with specific biological targets in a stereospecific manner makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral properties are exploited in the synthesis of enantiomerically pure compounds .
Wirkmechanismus
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(2S,4R)-4-Methylpyrrolidin-2-yl)methanol: This is a diastereomer of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol with different stereochemistry at the 4-position.
(2R,4S)-4-Methylpyrrolidin-2-yl)methanol: Another diastereomer with different stereochemistry at the 2-position.
(2R,4R)-4-Methylpyrrolidin-2-yl)methanol: A diastereomer with different stereochemistry at both the 2- and 4-positions.
Uniqueness: this compound is unique due to its specific (2S,4S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
RJMNAMGXLRMTME-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](NC1)CO |
Kanonische SMILES |
CC1CC(NC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)


![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)





![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)



